molecular formula C19H19NO5S B2456527 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1448030-15-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2456527
CAS No.: 1448030-15-6
M. Wt: 373.42
InChI Key: HJZKDQVSXXKQGK-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with alkynes and sulfonamides under specific conditions. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation, coupling, and sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-14-5-6-15(2)19(11-14)26(21,22)20-9-3-4-10-23-16-7-8-17-18(12-16)25-13-24-17/h5-8,11-12,20H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKDQVSXXKQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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